molecular formula C17H26N2O3 B13906332 Benzyl 4-(((2-methoxyethyl)amino)methyl)piperidine-1-carboxylate

Benzyl 4-(((2-methoxyethyl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B13906332
M. Wt: 306.4 g/mol
InChI Key: GDCCFBXMYWTAMZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(((2-methoxyethyl)amino)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with benzyl halides under basic conditions to form the benzylated product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-(((2-methoxyethyl)amino)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzyl 4-(((2-methoxyethyl)amino)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl 4-(((2-methoxyethyl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

benzyl 4-[(2-methoxyethylamino)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H26N2O3/c1-21-12-9-18-13-15-7-10-19(11-8-15)17(20)22-14-16-5-3-2-4-6-16/h2-6,15,18H,7-14H2,1H3

InChI Key

GDCCFBXMYWTAMZ-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1CCN(CC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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